molecular formula C9H4F3NO B6308850 3-(Trifluoromethyl)benzoyl cyanide CAS No. 77173-53-6

3-(Trifluoromethyl)benzoyl cyanide

Cat. No.: B6308850
CAS No.: 77173-53-6
M. Wt: 199.13 g/mol
InChI Key: IYQHVBPHXDHCOF-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzoyl cyanide: is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzoyl cyanide structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group imparts significant electronegativity and stability, enhancing the compound’s reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)benzoyl cyanide typically involves a multi-step synthesis starting from 3-(Trifluoromethyl)benzotrichloride. The process includes the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts and optimized reaction conditions to enhance yield and efficiency. For example, the use of phase transfer catalysts can accelerate the cyanation process, reduce reaction temperatures, and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)benzoyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(Trifluoromethyl)benzoyl cyanide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable for creating complex molecules with desired properties .

Biology and Medicine: In medicinal chemistry, the compound is explored for its potential as a precursor to bioactive molecules. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs .

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzoyl cyanide involves its interaction with specific molecular targets, depending on the context of its use. In synthetic chemistry, the compound acts as an electrophile, participating in reactions that form new carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl group enhances the compound’s reactivity by stabilizing transition states and intermediates .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzylamine
  • 3-(Trifluoromethyl)benzaldehyde

Comparison: 3-(Trifluoromethyl)benzoyl cyanide is unique due to the presence of both a trifluoromethyl group and a cyanide group. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, 3-(Trifluoromethyl)benzoic acid lacks the cyanide group, making it less reactive in certain synthetic applications. Similarly, 3-(Trifluoromethyl)benzylamine and 3-(Trifluoromethyl)benzaldehyde have different functional groups, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

3-(trifluoromethyl)benzoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQHVBPHXDHCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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